![molecular formula C7H7NO4 B6278409 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 103878-37-1](/img/no-structure.png)
5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid
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Overview
Description
“5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid” is a chemical compound . It is related to a compound used in the synthesis of Dolutegravir, a potent HIV integrase inhibitor .
Synthesis Analysis
The synthesis of related compounds involves various strategies. One method involves the use of isoxazole for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . Another method involves the preparation of Dolutegravir from commercially available methyl 4-methoxy-3-oxobutanoate through 1- (2,2-dimethoxyethyl)-5-methoxy-6- (methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid as the key intermediate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H17NO8 . The InChI code for this compound is 1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 315.28 . It is a solid at room temperature . The compound has a storage temperature requirement of an inert atmosphere at room temperature .
Scientific Research Applications
Antitumor Activity
This compound has been studied for its potential in antitumor activity . Derivatives of this compound have shown promising results in inhibiting cell survival, particularly in lung cancer cell lines . These derivatives can induce apoptosis, inhibit cell proliferation, alter the cell cycle, and increase reactive oxygen species levels, which are crucial mechanisms in cancer treatment.
HIV Drug Development
The compound is a key intermediate in the synthesis of dolutegravir , an antiretroviral drug used to treat HIV-1 infection . It plays a significant role in the development of safer and more effective HIV drugs, contributing to the global effort against HIV/AIDS.
Pharmaceutical Synthesis
It serves as an intermediate in the synthesis of various pharmaceuticals, highlighting its importance in the pharmaceutical industry . Its versatility in drug synthesis makes it a valuable asset for developing new medications with improved efficacy and reduced side effects.
Environmental Safety
In the context of environmental science, precautions are advised to prevent the chemical from entering drains and to avoid discharge into the environment . This underscores the importance of responsible handling and disposal practices in research and industrial settings.
Biochemistry Research
In biochemistry research, the compound is used to explore biochemical pathways and reactions . Its role in the synthesis of biologically active compounds makes it a key subject of study in understanding biological processes and developing biochemical applications.
Safety and Hazards
The safety information for this compound includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Target of Action
Similar compounds have been found to be effective diuretics, suggesting potential targets could be ion channels or transporters involved in fluid balance .
Mode of Action
Based on its structural similarity to other diuretic compounds, it may interact with its targets to alter ion transport across cell membranes, leading to increased urine production .
Biochemical Pathways
Diuretics generally affect the renal tubular mechanisms of electrolyte reabsorption, leading to increased excretion of water and electrolytes .
Pharmacokinetics
Similar compounds are typically well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a potential diuretic, it may increase urine production and decrease fluid retention, which can be beneficial in conditions such as hypertension, edema, and congestive heart failure .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the stability and activity of chemical compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves the condensation of 2-methoxyacetoacetate with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-methoxyacetoacetate", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methoxyacetoacetate and ethyl acetoacetate in dry ethanol.", "Step 2: Add sodium ethoxide to the mixture and stir for 1 hour at room temperature.", "Step 3: Add acetic anhydride dropwise to the mixture and stir for an additional hour.", "Step 4: Add sulfuric acid to the mixture and heat to reflux for 2 hours.", "Step 5: Cool the mixture and add sodium hydroxide to adjust the pH to 7.", "Step 6: Extract the mixture with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution and purify the product by column chromatography.", "Step 8: Dissolve the product in methanol and add hydrogen peroxide.", "Step 9: Heat the mixture to reflux for 2 hours.", "Step 10: Cool the mixture and filter the product.", "Step 11: Dry the product and obtain 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid." ] } | |
CAS RN |
103878-37-1 |
Product Name |
5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid |
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
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